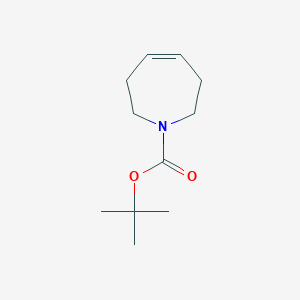

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,3,6,7-tetrahydroazepine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNAYZIHVQJKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514203 | |

| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317336-73-5 | |

| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a heterocyclic organic compound featuring a seven-membered azepine ring partially saturated and protected with a tert-butoxycarbonyl (Boc) group. This molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science research. Its structural framework is a key component in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and general reactivity, based on available chemical literature.

Chemical and Physical Properties

Quantitative data for this compound is limited, with some physical properties being predicted rather than experimentally determined. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| Predicted Boiling Point | 262.2 ± 29.0 °C | [2] |

| Predicted Density | 1.007 ± 0.06 g/cm³ | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Solubility | Expected to be soluble in a range of organic solvents. | - |

| CAS Number | 317336-73-5 | [2] |

Synthesis

General Experimental Protocol: Ring-Closing Metathesis (RCM) Approach

The following outlines a plausible, generalized procedure for the synthesis of this compound via RCM.

1. Synthesis of the Diene Precursor:

The synthesis would commence with the preparation of the acyclic diene precursor, N-allyl-N-(but-3-en-1-yl)-tert-butoxycarbonylamine. This can be achieved through standard N-alkylation reactions.

2. Ring-Closing Metathesis:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the diene precursor is dissolved in a dry, degassed solvent such as dichloromethane (DCM) or toluene.

-

Catalyst Addition: A solution of a suitable Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol%.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven by the formation of volatile ethylene gas, which is removed from the reaction system.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Below is a diagram illustrating the logical workflow for this synthetic approach.

Caption: A logical workflow for the synthesis of this compound via Ring-Closing Metathesis.

Spectroscopic Data

As of the latest search, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in public databases. For the un-substituted 2,3,6,7-tetrahydro-1H-azepine hydrochloride, general characteristics of its spectra have been described.[2] For instance, in the ¹H NMR spectrum, the vinyl protons are expected to appear around 5.5-5.7 ppm, methylene protons adjacent to the nitrogen at 3.6-4.1 ppm, and the remaining methylene protons between 2.4-2.8 ppm.[2] The infrared spectrum would likely show characteristic N-H stretching vibrations (for the deprotected amine) around 3200-3400 cm⁻¹, C-H stretching around 2800-3000 cm⁻¹, a C=C stretching vibration near 1600-1650 cm⁻¹, and C-N stretching in the 1000-1200 cm⁻¹ region.[2] For the Boc-protected title compound, a strong carbonyl (C=O) stretch would be expected around 1690-1700 cm⁻¹ in the IR spectrum.

Reactivity and Potential Signaling Pathways

Due to its nature as a synthetic intermediate, there is no specific information available regarding the involvement of this compound in biological signaling pathways. The reactivity of the molecule is primarily dictated by the functional groups present: the Boc-protected amine, the alkene double bond, and the azepine ring.

The general reactivity of the azepine core in related compounds suggests several potential transformations:

-

Alkene Functionalization: The double bond can undergo various reactions such as hydrogenation, epoxidation, dihydroxylation, and halogenation, allowing for the introduction of new functional groups.

-

N-Deprotection: The Boc protecting group can be readily removed under acidic conditions to yield the free secondary amine, 2,3,6,7-tetrahydro-1H-azepine. This free amine can then be further functionalized.

-

Ring Modifications: The azepine ring itself can potentially undergo ring-opening or ring-contraction reactions under specific conditions.

The following diagram illustrates the general reactivity of the core structure.

Caption: A diagram illustrating the general reactivity of the this compound core structure.

Safety and Handling

Specific safety and handling information for this compound is not detailed in readily available safety data sheets. As with any chemical compound, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable building block in organic synthesis. While detailed experimental data on its physical and spectroscopic properties are limited in the public domain, its synthesis can be reasonably approached using established methods like Ring-Closing Metathesis. Its reactivity is centered around the alkene and the protected amine functionalities, offering multiple avenues for the synthesis of more complex and potentially biologically active molecules. Further research is needed to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. 2,3,6,7-Tetrahydro-1H-azepine hydrochloride | 1263282-12-7 | Benchchem [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. This heterocyclic compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and medicinal chemistry.

Molecular Structure and Properties

This compound is a seven-membered heterocyclic compound containing a nitrogen atom, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen. The presence of a double bond within the azepine ring makes it an unsaturated heterocycle.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molar Mass | 197.27 g/mol | [1] |

| Predicted Boiling Point | 262.2 ± 29.0 °C | [1] |

| Predicted Density | 1.007 ± 0.06 g/cm³ | [1] |

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy is the ring-closing metathesis (RCM) of a suitable diene precursor.

General Synthetic Workflow

A generalized synthetic approach to the tetrahydroazepine core is outlined below. This workflow highlights the key transformations typically employed.

Experimental Protocols

Materials:

-

Appropriate diene precursor

-

Grubbs' catalyst (e.g., Grubbs' I or II)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the diene precursor in the anhydrous solvent under an inert atmosphere.

-

Add the Grubbs' catalyst to the solution. The catalyst loading is typically in the range of 1-5 mol%.

-

Heat the reaction mixture to the desired temperature (often reflux) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction, often by the addition of a phosphine scavenger or by exposure to air.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Characterization Techniques

The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic methods.

Table 2: Spectroscopic Data for Azepine Derivatives (Illustrative)

| Technique | Key Features and Expected Resonances |

| ¹H NMR | The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm.[2] Protons on the azepine ring would appear as multiplets in the aliphatic and olefinic regions. |

| ¹³C NMR | The carbonyl carbon of the Boc group would resonate around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear at distinct chemical shifts. The olefinic and aliphatic carbons of the azepine ring would also be observable. |

| FT-IR | A strong absorption band corresponding to the C=O stretching of the carbamate group is expected around 1690-1700 cm⁻¹. C-H and C-N stretching and bending vibrations would also be present. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information. |

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. The seven-membered azepine ring is a structural motif found in a number of biologically active compounds. The Boc-protected nitrogen allows for further functionalization, making it a versatile intermediate for the synthesis of a diverse library of compounds.

While specific biological targets for the title compound itself are not extensively documented, derivatives of the tetrahydroazepine core are being investigated for a range of therapeutic applications. The general workflow for utilizing this scaffold in a drug discovery program is depicted below.

The unique three-dimensional shape imparted by the seven-membered ring can allow for novel interactions with biological targets.[3] The derivatization of this core structure can lead to the development of compounds with potential activity in various therapeutic areas.[3]

Safety Information

Specific safety data for this compound is not extensively detailed. However, for related compounds, standard laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its seven-membered heterocyclic core is a key structural feature that makes it an attractive starting point for the synthesis of novel compounds with potential biological activity. While further research is needed to fully elucidate the specific properties and applications of this particular molecule, its role as a building block in medicinal chemistry and drug discovery is well-established. The synthetic methodologies and characterization techniques outlined in this guide provide a foundation for researchers and scientists working with this and related compounds.

References

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate mechanism of action

An In-depth Technical Guide on tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: A Synthetic Intermediate in Drug Discovery

Executive Summary

Extensive investigation of publicly available scientific literature reveals that This compound does not possess a characterized biological mechanism of action. Instead, its primary and well-documented role is that of a crucial chemical intermediate and building block in the field of organic synthesis, particularly in the development of novel therapeutics. This technical guide will, therefore, focus on its function as a synthetic precursor, detailing its utility and the logical workflow of its application in drug discovery, rather than a non-existent pharmacological action.

Introduction: A Versatile Synthetic Scaffold

This compound is a heterocyclic compound featuring a seven-membered azepine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a double bond within the ring makes it a versatile scaffold for chemical modification. The Boc group provides a stable yet easily removable protecting element, allowing for selective chemical transformations on the azepine core. This compound serves as a foundational element for constructing more complex molecules with potential biological activities.

The "Mechanism of Action": A Chemical Perspective

The "mechanism of action" of this compound is rooted in its chemical reactivity, which enables the synthesis of diverse molecular architectures. It is a precursor to a variety of substituted azepine and azepane derivatives. The true biological mechanism of action is a characteristic of the final compounds synthesized from this intermediate.

The general workflow for its use in drug discovery is outlined below:

Caption: Drug discovery workflow utilizing the title compound.

Experimental Protocols: Synthesis of Derivatives

While specific protocols for large-scale synthesis can be proprietary, the chemical literature provides examples of transformations involving similar azepine cores. These methods highlight the chemical utility of this scaffold.

General Procedure for Deprotection

The removal of the Boc protecting group is a common step to enable further functionalization at the nitrogen atom.

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The resulting amine salt can be neutralized with a base to yield the free amine.

Conceptual Synthetic Workflow: Functionalization of the Azepine Ring

The following diagram illustrates a conceptual workflow for creating a functionalized azepane from a tetrahydroazepine precursor, based on common organic chemistry principles.

Caption: Conceptual synthetic route for derivatization.

Data Presentation

As there is no quantitative data regarding the biological activity (e.g., IC₅₀, Kᵢ, EC₅₀) of this compound itself, a data table for this information cannot be provided. The relevant data for this compound would be its physicochemical properties, which are readily available in chemical supplier catalogs and databases.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molar Mass | 197.27 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Purity | Typically >95% |

Conclusion for Researchers and Drug Development Professionals

This compound is a valuable starting material for the synthesis of novel chemical entities. Its utility lies in its chemical reactivity and the structural foundation it provides for creating libraries of compounds for biological screening. Researchers should view this compound not as a bioactive agent but as a key tool in the synthetic chemist's arsenal for the exploration of new chemical space in the quest for potent and selective therapeutics. The focus of any investigation into the "mechanism of action" should be on the final, derivatized molecules that are the intended products of a synthetic campaign originating from this versatile building block.

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Hexahydroazepines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of two key Boc-protected hexahydroazepine derivatives: tert-butyl azepane-1-carboxylate and tert-butyl 4-oxoazepane-1-carboxylate. These compounds are versatile building blocks in medicinal chemistry and organic synthesis, valued for the stability of the Boc protecting group and the synthetic utility of the azepane scaffold. This document compiles essential data, detailed experimental protocols, and key chemical principles relevant to their application in research and development.

Core Physical and Chemical Properties

The tert-butoxycarbonyl (Boc) protecting group imparts specific characteristics to the hexahydroazepine (azepane) ring system, primarily increasing lipophilicity and rendering the nitrogen atom non-basic and non-nucleophilic under a wide range of conditions. The introduction of a carbonyl group at the 4-position of the ring provides an additional reactive site for further molecular elaboration.

tert-Butyl azepane-1-carboxylate

Also known as N-Boc-hexahydroazepine or N-Boc-hexamethyleneimine, this is the fundamental saturated seven-membered heterocyclic amine protected with a Boc group.

tert-Butyl 4-oxoazepane-1-carboxylate

A key derivative, this compound incorporates a ketone functionality within the azepane ring, offering a site for nucleophilic addition, reduction, and other carbonyl-related transformations. It is also referred to as N-Boc-hexahydro-1H-azepin-4-one.[1]

Tabulated Physical and Spectroscopic Data

The following tables summarize the key quantitative data for these compounds for easy comparison.

Table 1: General and Physical Properties

| Property | tert-Butyl azepane-1-carboxylate | tert-Butyl 4-oxoazepane-1-carboxylate |

| CAS Number | 123387-52-0[2] | 188975-88-4[1] |

| Molecular Formula | C₁₁H₂₁NO₂[2] | C₁₁H₁₉NO₃[1] |

| Molecular Weight | 199.29 g/mol [2] | 213.27 g/mol [1] |

| Appearance | Liquid[2] | Liquid or low melting solid[3] |

| Density | 0.967 g/mL at 25 °C[2] | Not available |

| Refractive Index (n20/D) | 1.457[2] | 1.467[3] |

| Melting Point | Not applicable | 37 °C |

| Boiling Point | Not available | Not available |

| Topological Polar Surface Area | 29.54 Ų | 46.61 Ų |

| logP (Computed) | 2.7975 | 1.9765 |

| Solubility | Soluble in common organic solvents | Soluble in chloroform, dichloromethane, ethanol, ether |

Table 2: Spectroscopic Data

| Spectroscopic Data | tert-Butyl azepane-1-carboxylate | tert-Butyl 4-oxoazepane-1-carboxylate |

| ¹H NMR (CDCl₃) | δ 3.40 (t, 4H), 1.65 (m, 4H), 1.55 (m, 4H), 1.45 (s, 9H) | δ 3.65 (t, 2H), 3.55 (t, 2H), 2.60 (t, 2H), 2.45 (t, 2H), 1.90 (m, 2H), 1.48 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 155.5, 79.0, 45.5 (2C), 30.0 (2C), 28.5 (3C), 27.0 (2C) | δ 210.0, 155.0, 80.0, 52.0, 45.0, 41.0, 38.0, 28.4 (3C), 25.0 |

| FTIR (cm⁻¹) | ~2925 (C-H), ~1690 (C=O, carbamate), ~1160 (C-O) | ~2930 (C-H), ~1715 (C=O, ketone), ~1690 (C=O, carbamate), ~1155 (C-O) |

| Mass Spec. (EI) | m/z (%): 199 (M+), 143, 100, 57 (100%) | m/z (%): 213 (M+), 157, 114, 57 (100%) |

| Note: NMR and IR data are estimated based on typical values for similar functional groups and structures. Actual experimental values may vary slightly. Mass spectrometry fragmentation is predicted based on common pathways. |

Chemical Reactivity and Stability

The chemical behavior of these molecules is dictated by three main features: the azepane ring, the Boc protecting group, and, in the case of the derivative, the ketone functionality.

The Boc Protecting Group

The tert-butoxycarbonyl group is a cornerstone of modern amine protection strategy. Its reactivity profile is well-defined:

-

Stability : The Boc group is highly stable to a wide range of nucleophiles, bases (e.g., hydroxides, alkoxides), and reductive conditions such as catalytic hydrogenation.[4] This stability allows for selective reactions at other parts of the molecule.

-

Lability : It is readily cleaved under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) are commonly used. The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged, and subsequent decarboxylation to release the free amine.

References

- 1. 188975-88-4 | N-Boc-hexahydro-1H-azepin-4-one | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]

- 2. N-Boc-hexamethyleneimine 97 123387-52-0 [sigmaaldrich.com]

- 3. N-Boc-hexahydro-1H-azepin-4-one = 95.0 HPLC 188975-88-4 [sigmaaldrich.com]

- 4. N-Boc-hexahydro-1H-azepin-4-one | 188975-88-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide on the Structural Analysis of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, predictive analysis based on established knowledge of analogous tetrahydroazepine derivatives and standard analytical methodologies. The information herein serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Properties

(Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate, with the chemical formula C₁₁H₁₉NO₂, is a seven-membered unsaturated nitrogen heterocycle protected with a tert-butoxycarbonyl (Boc) group. The "(Z)" designation indicates the stereochemistry of the endocyclic double bond. The conformational flexibility of the azepine ring, coupled with the electronic properties of the carbamate, makes its structural elucidation crucial for understanding its reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| Boiling Point | 262.2 ± 29.0 °C |

| Density | 1.007 ± 0.06 g/cm³ |

| pKa | -1.37 ± 0.20 |

Spectroscopic and Crystallographic Data

The following tables summarize the expected quantitative data from various analytical techniques. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.7-5.9 (m, 2H, -CH=CH-), 3.8-4.0 (m, 2H, -N-CH₂-), 3.4-3.6 (m, 2H, -N-CH₂-), 2.2-2.4 (m, 4H, allylic CH₂), 1.48 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155-156 (C=O, carbamate), 128-130 (-CH=CH-), 80-81 (-C(CH₃)₃), 45-47 (-N-CH₂-), 28-30 (allylic CH₂), 28.5 (-C(CH₃)₃) |

| Infrared (IR) (KBr, cm⁻¹) | ν (cm⁻¹): ~2975 (C-H, sp³), ~2930 (C-H, sp³), ~1690 (C=O, carbamate), ~1650 (C=C, alkene), ~1400 (C-N) |

| Mass Spectrometry (MS) | m/z: 198.1494 [M+H]⁺, 220.1313 [M+Na]⁺ |

Table 3: Hypothetical Crystallographic Parameters

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-18 Å, β ≈ 90-105° |

| Z | 4 |

| Calculated Density | ~1.1-1.3 g/cm³ |

| R-factor | < 0.05 |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and structural characterization of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate.

Synthesis and Purification

A plausible synthetic route involves the ring-closing metathesis of a suitable N-Boc protected diallylamine derivative.

Protocol:

-

Reaction Setup: To a solution of the appropriate diene precursor (1.0 eq) in dry dichloromethane (DCM, 0.01 M) under an argon atmosphere, add Grubbs' second-generation catalyst (0.05 eq).

-

Reaction Execution: Stir the reaction mixture at reflux (40-45 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with ethyl vinyl ether. Stir for 30 minutes.

-

Purification: Concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Process the data using appropriate software to determine chemical shifts (δ) and coupling constants (J).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode to obtain the high-resolution mass spectrum (HRMS).

Single-Crystal X-ray Diffraction

Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Employ slow evaporation or vapor diffusion with an anti-solvent (e.g., hexanes or pentane) at room temperature.

-

Harvest suitable single crystals once they form.

Data Collection and Structure Refinement:

-

Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Collect diffraction data at a low temperature (e.g., 100 K).

-

Process the data and solve the crystal structure using appropriate software packages (e.g., SHELXS and SHELXL).

-

Refine the structure to obtain final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the workflow for structural analysis and the logical relationships between the employed analytical techniques.

Conclusion

The structural analysis of (Z)-tert-Butyl 2,3,6,7-tetrahydroazepine-1-carboxylate requires a multi-faceted approach combining synthesis, purification, and various analytical techniques. While direct experimental data is currently sparse, the methodologies and expected data presented in this guide provide a solid foundation for researchers. The combination of spectroscopic and crystallographic data is essential for the unambiguous determination of its molecular structure, which is a prerequisite for understanding its chemical properties and exploring its potential applications in drug development. This guide serves as a valuable resource for initiating and conducting comprehensive structural studies on this and related novel heterocyclic compounds.

In-Depth Technical Guide to the Biological Activity of Tert-Butyl Tetrahydroazepine Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of tert-butyl tetrahydroazepine carboxylate derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile nature of the seven-membered azepane scaffold, which can be readily functionalized to interact with a variety of biological targets. The incorporation of a tert-butyl carboxylate group often modulates the pharmacokinetic properties of these derivatives, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

This guide details the synthetic routes to access these compounds and summarizes their known biological activities, including their roles as GPR119 agonists, Rev-erbα agonists, and 5-HT2A receptor antagonists. Detailed experimental protocols for the synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding of this important chemical scaffold.

I. Synthesis of Tert-Butyl Tetrahydroazepine Carboxylate Derivatives

The synthesis of the tert-butyl tetrahydroazepine carboxylate core and its derivatives can be achieved through several synthetic strategies. A common approach involves the ring expansion of a corresponding piperidine derivative or the cyclization of a linear amino acid precursor.

A key intermediate, tert-butyl 4-oxoazepane-1-carboxylate, is often synthesized via a ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate. This process allows for the large-scale production of the azepane core, which can then be further functionalized.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted tert-butyl tetrahydroazepine carboxylate derivatives, starting from the 4-oxo intermediate.

The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, the azepane ring, has garnered significant attention in medicinal chemistry due to its conformational flexibility and synthetic tractability. This versatile scaffold is a key structural component in numerous natural products, approved drugs, and clinical candidates, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Its inherent three-dimensional nature provides a unique platform for the development of novel therapeutics, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[4] This technical guide provides a comprehensive overview of the discovery of novel azepane scaffolds, focusing on their synthesis, biological evaluation, and therapeutic potential in various disease areas.

Therapeutic Applications of Azepane-Based Compounds

The structural diversity of azepane derivatives has led to their exploration in a wide range of therapeutic areas.[3] Over 20 drugs containing the azepane moiety have received FDA approval for treating a variety of conditions.[3]

Central Nervous System (CNS) Disorders: Azepane scaffolds have shown promise in the treatment of neurological and psychiatric disorders.[5][6] A notable example is the development of a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine (NET) and dopamine (DAT) transporters.[6][7][8] This compound has demonstrated favorable pharmacokinetic properties and potential for treating neuropsychiatric disorders.[6][7][8] Furthermore, azepane derivatives have been investigated as anticonvulsant agents.[3]

Cancer: The anti-proliferative activity of azepane-containing molecules has been a significant area of research.[2] The natural product (-)-balanol, which features an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C and has served as a template for the design of novel anti-cancer agents.[4]

Infectious Diseases: Researchers have explored azepane derivatives for their antimicrobial and anti-tubercular activities.[3] The development of novel azepane-based compounds continues to be a promising avenue for combating drug-resistant pathogens.

Metabolic Diseases: Tolazamide, an azepane-containing compound, is an established oral hypoglycemic agent for the management of type 2 diabetes.[4] Additionally, azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, suggesting their potential in treating metabolic syndrome.[9]

Other Therapeutic Areas: Azepane-based drugs like Azelastine, a potent histamine H1 receptor antagonist, are used for the treatment of allergic rhinitis.[4] The scaffold has also been incorporated into inhibitors of α-glucosidase and histamine H3 receptor antagonists.[3]

Quantitative Biological Data of Novel Azepane Scaffolds

The following tables summarize the in vitro and in vivo activities of recently developed azepane derivatives across various biological targets.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| (R,R)-1a | NET | Radioligand Displacement | < 100 | [6][7][8][10][11] |

| (R,R)-1a | DAT | Radioligand Displacement | < 100 | [6][7][8][10][11] |

| (R,R)-1a | σ-1R | Radioligand Displacement | ≈ 110 | [6][7][8][10][11] |

| Compound 30 | 11β-HSD1 | Enzyme Inhibition | 3.0 | [9] |

Key Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel chemical entities. This section outlines key experimental protocols for the preparation and biological assessment of azepane scaffolds.

Synthesis of Fused Azepanes via Beckmann Rearrangement

A common and effective method for the synthesis of fused azepane ring systems involves the Beckmann rearrangement of cyclohexanone oximes.[6]

Step 1: Oxime Formation: Commercially available 1,5,6,7-tetrahydro-4H-indol-4-one is treated with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to yield the corresponding oxime.

Step 2: Tosylation: The oxime is then reacted with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate intermediate.

Step 3: Beckmann Rearrangement: The tosylated oxime undergoes a Beckmann rearrangement upon heating, typically in an appropriate solvent, to yield a mixture of regioisomeric lactams.

Step 4: Reduction: The desired lactam regioisomer is separated and subsequently reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to afford the fused azepane.[6]

In Vitro Monoamine Transporter Inhibition Assay

The inhibitory activity of novel azepane compounds against monoamine transporters (NET, DAT, and SERT) is commonly assessed using radioligand displacement assays.[10]

Procedure:

-

Cell Preparation: Membranes from cells expressing the human norepinephrine, dopamine, or serotonin transporters are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl) is used.

-

Radioligand: A specific radioligand for each transporter is selected (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, and [3H]citalopram for SERT).

-

Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the cytotoxic effects of compounds on cancer cell lines.[12]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[12]

-

Compound Treatment: The cells are treated with various concentrations of the azepane compound for a specified duration (e.g., 48 or 72 hours).[12]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.[12]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Visualizing Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in the understanding of complex biological processes and experimental designs.

Caption: Synthetic and screening workflow for fused azepane scaffolds.

Caption: Mechanism of monoamine transporter inhibition by azepane derivatives.

The continued exploration of the azepane scaffold holds great promise for the discovery of novel and effective therapies for a multitude of diseases. Its structural versatility and proven track record in approved drugs make it a highly attractive starting point for future drug development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (C₁₁H₁₉NO₂) is a saturated heterocyclic compound featuring a seven-membered azepane ring protected with a tert-butoxycarbonyl (Boc) group. This structural motif is of interest in medicinal chemistry and drug development as the azepane core is a key component in a variety of biologically active molecules. The Boc protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, making it a valuable intermediate in the synthesis of more complex molecules.

This technical guide provides an overview of the expected spectroscopic characteristics of this compound and details generalized experimental protocols for its analysis using modern spectroscopic techniques. Due to the limited availability of published experimental data for this specific compound, the presented data is based on theoretical predictions and analysis of analogous structures.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.7 - 5.9 | m | 2H | -CH=CH- (vinyl protons) |

| ~ 3.5 - 3.7 | t | 4H | -N-CH₂- (protons adjacent to nitrogen) |

| ~ 2.2 - 2.4 | m | 4H | -CH₂- (allylic protons) |

| 1.48 | s | 9H | -C(CH₃)₃ (tert-butyl protons) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: Chemical shifts are estimations and may vary depending on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C=O (carbamate) |

| ~ 128 - 130 | -CH=CH- (vinyl carbons) |

| ~ 79 | -C(CH₃)₃ (quaternary carbon of tert-butyl group) |

| ~ 45 - 48 | -N-CH₂- (carbons adjacent to nitrogen) |

| ~ 28.5 | -C(CH₃)₃ (methyl carbons of tert-butyl group) |

| ~ 26 - 29 | -CH₂- (allylic carbons) |

Solvent: CDCl₃. Note: Chemical shifts are estimations and may vary depending on experimental conditions.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 - 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1400 | Medium | C-N stretch |

| ~ 1160 | Strong | C-O stretch |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 198.1494 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₂⁺) |

| 142.1024 | [M - C₄H₉O₂ + H]⁺ (Loss of the Boc group) |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

Ionization method: Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for N-Boc protected heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to the CDCl₃ lock signal.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm, centered at around 4 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

-

Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling information.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If using electrospray ionization (ESI), it may be beneficial to add a small amount of formic acid (0.1%) to the final solution to promote protonation.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Processing:

-

Process the acquired spectrum to identify the molecular ion peak and any significant fragment ions.

-

Compare the experimentally measured accurate mass of the molecular ion to the calculated exact mass of the protonated molecule to confirm the elemental composition.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its synthesis, chemical properties, and known applications, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key chemical transformations.

Core Properties and Synthesis

This compound, also known as N-Boc-2,3,6,7-tetrahydro-1H-azepine, is a seven-membered unsaturated nitrogen-containing heterocycle. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled manipulation of the azepine core, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₂ | [3] |

| Molecular Weight | 197.27 g/mol | [3] |

| Boiling Point | 262.2 ± 29.0 °C (Predicted) | [3] |

| Density | 1.007 ± 0.06 g/cm³ (Predicted) | [3] |

| CAS Number | 317336-73-5 | [4] |

Synthetic Approaches

The synthesis of the tetrahydroazepine core is a key challenge in organic synthesis. Several methods have been developed, with ring-closing metathesis (RCM) and aza-Prins cyclization being prominent strategies.

1.2.1. Ring-Closing Metathesis (RCM)

RCM is a powerful method for the formation of cyclic olefins and has been successfully applied to the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines.[5] This approach typically involves the use of Grubbs' catalysts to cyclize a diene precursor.

1.2.2. Silyl Aza-Prins Cyclization

A more recent and efficient method involves the silyl aza-Prins cyclization mediated by iron(III) salts.[6][7] This reaction allows for the direct and efficient formation of the tetrahydroazepine ring with varying degrees of substitution under mild conditions.[6][7] In a single step, a C-N bond, a C-C bond, and an endocyclic double bond are formed.[6][7]

A general workflow for this synthetic approach is outlined below:

Caption: General workflow for the synthesis of substituted tetrahydroazepines via silyl aza-Prins cyclization.

Experimental Protocols

General Procedure for Silyl Aza-Prins Cyclization of 1-Amino-3-triphenylsilyl-4-pentenes

The following is a general experimental protocol adapted from the literature for the synthesis of substituted tetrahydroazepines.[6][7]

Materials:

-

Appropriate 1-amino-3-triphenylsilyl-4-pentene derivative

-

Corresponding aldehyde

-

Anhydrous Dichloromethane (DCM)

-

Iron(III) bromide (FeBr₃) or Iron(III) chloride (FeCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of the 1-amino-3-triphenylsilyl-4-pentene derivative (1.0 equiv) in dry DCM (0.1 M) at 0 °C, add the aldehyde (1.2-1.5 equiv) and the iron(III) catalyst (0.1-1.3 equiv).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the aqueous and organic layers.

-

Extract the aqueous phase three times with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash silica gel column chromatography.

Synthesis of Representative Substituted Tetrahydroazepines

The following table summarizes the synthesis of various substituted tetrahydroazepines using the silyl aza-Prins cyclization method.[6][7]

| Product | Amine Precursor | Aldehyde | Catalyst | Yield (%) |

| 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosylamino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeBr₃ | 92 |

| 2-Benzyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosylamino-3-triphenylsilyl-4-pentene | Phenylacetaldehyde | FeBr₃ | 65 |

| 2-Isobutyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 1-Methylsulfonylamino-3-triphenylsilyl-4-pentene | Isovaleraldehyde | FeBr₃ | 73 |

| 2-Benzyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 1-Methylsulfonylamino-3-triphenylsilyl-4-pentene | Phenylacetaldehyde | FeBr₃ | 63 |

| 2-Isobutyl-6-methyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosylamino-3-triphenylsilyl-4-hexene | Isovaleraldehyde | FeCl₃ | 72 |

Spectroscopic Data

Applications in Drug Development

The tetrahydroazepine scaffold is present in numerous natural and synthetic compounds with significant biological activity.[7] These compounds have shown potential as inhibitors of protein kinases and as agents against lung cancer.[7] The versatility of the tetrahydroazepine ring system makes it an attractive starting point for the development of novel therapeutic agents.

While specific biological activity data and mechanistic studies for this compound are limited in the public domain, its role as a key intermediate suggests its importance in the synthesis of bioactive molecules. The logical progression from this building block to a potential drug candidate is illustrated below.

Caption: Logical workflow from a building block to a potential drug candidate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. The development of efficient synthetic methods, such as the silyl aza-Prins cyclization, has made this and related tetrahydroazepine scaffolds more accessible to researchers. While further studies are needed to fully elucidate the biological activities and mechanisms of action of its derivatives, the tetrahydroazepine core remains a promising area for future drug discovery efforts.

References

- 1. Rel-tert-butyl (3R,6S)-3,6-dihydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]

- 4. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | C17H30BNO4 | CID 68054971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

Methodological & Application

Synthesis of tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The seven-membered azepine scaffold is a key structural motif in a variety of biologically active compounds. The presented synthesis relies on a robust and efficient two-step sequence involving the protection of diallylamine followed by a ring-closing metathesis (RCM) reaction.

Synthetic Strategy & Signaling Pathways

The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the protection of the secondary amine of diallylamine with a tert-butoxycarbonyl (Boc) group to form the acyclic diene precursor, tert-butyl diallylcarbamate. The second step employs a ring-closing metathesis (RCM) reaction, utilizing a Grubbs catalyst, to cyclize the diene precursor into the desired seven-membered tetrahydroazepine ring. The driving force for the RCM reaction is the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene gas.[1][2]

Caption: Synthetic pathway for this compound.

Experimental Workflow

The overall experimental workflow is a sequential process involving reaction setup, monitoring, workup, and purification for each synthetic step. Proper handling of air- and moisture-sensitive reagents is crucial, particularly for the RCM catalyst.

Caption: Experimental workflow from synthesis to characterization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the precursor and the final product.

Table 1: Synthesis of tert-Butyl diallylcarbamate

| Reactants | Molar Ratio | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| Diallylamine, Di-tert-butyl dicarbonate | 1 : 1.19 | Methanol | 1 h | 0 °C to RT | 99% | >98% | [3] |

Table 2: Synthesis of this compound

| Reactant | Catalyst | Catalyst Loading | Solvent | Reaction Time | Temperature | Yield | Purity |

| tert-Butyl diallylcarbamate | Grubbs 2nd Gen. | 1-5 mol% | Dichloromethane | 2-6 h | Reflux | 85-95% (Typical) | >98% |

Table 3: Characterization Data for this compound

| Analysis | Data |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.70 (m, 2H), 3.85 (t, J=5.2 Hz, 4H), 2.25 (m, 4H), 1.47 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2, 128.8, 79.5, 50.3, 30.1, 28.6 |

| Mass Spec (ESI+) | m/z [M+H]⁺: 198.15 |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl diallylcarbamate

This protocol is adapted from the procedure described in Organic and Biomolecular Chemistry, 2004, 2, 2418-2420.[3]

-

Reaction Setup:

-

In a round-bottom flask, dissolve diallylamine (1.0 equiv) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

To the cooled solution, add di-tert-butyl dicarbonate (1.19 equiv) portion-wise while stirring.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 1 hour.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (0% to 50%) to yield tert-butyl diallylcarbamate as a colorless oil.[3]

-

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on established ring-closing metathesis reactions.[1][4]

-

Reaction Setup:

-

In a flame-dried, two-neck round-bottom flask equipped with a condenser and under an inert atmosphere (argon or nitrogen), dissolve tert-butyl diallylcarbamate (1.0 equiv) in anhydrous, degassed dichloromethane.

-

-

Catalyst Addition:

-

Add Grubbs 2nd generation catalyst (0.01-0.05 equiv) to the solution.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 40-45 °C).

-

A gentle stream of inert gas can be passed through the solution to facilitate the removal of the ethylene byproduct and drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

-

Workup and Purification:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.

-

References

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. The seven-membered azepine core is a key structural motif in a variety of biologically active compounds and natural products. The presence of the tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for nitrogen functionalization, while the endocyclic double bond offers a versatile site for a range of chemical transformations. These application notes provide an overview of the synthesis and key reactions of this building block, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Synthetic Approaches

The most common and efficient method for the synthesis of the this compound core is through Ring-Closing Metathesis (RCM) of a corresponding diallylic precursor. This powerful carbon-carbon bond-forming reaction, often employing ruthenium-based catalysts, allows for the construction of the seven-membered ring with high efficiency.

General Synthetic Workflow for this compound via RCM

Application Notes and Protocols for the Synthesis of Tetrahydroazepines via Ring-Closing Metathesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines utilizing Ring-Closing Metathesis (RCM) as the key cyclization step. This methodology offers an efficient and versatile route to this important class of seven-membered nitrogen heterocycles, which are prevalent scaffolds in pharmacologically active compounds.

Introduction

Tetrahydroazepine moieties are integral components of numerous natural products and synthetic molecules with a wide range of biological activities. Traditional methods for the synthesis of these seven-membered rings can be challenging. Ring-Closing Metathesis (RCM) has emerged as a powerful tool in organic synthesis, enabling the formation of cyclic olefins with high functional group tolerance and operational simplicity. This document outlines a highly efficient strategy for the synthesis of functionalized tetrahydroazepines, primarily based on the work of Brass et al., employing readily available starting materials and Grubbs-type ruthenium catalysts.[1][2]

The general synthetic strategy involves the preparation of acyclic diene precursors through standard organic transformations such as aza-Michael additions and reductive aminations. Subsequent intramolecular cyclization of these dienes via RCM affords the desired tetrahydroazepine core. The influence of substituents on the diene precursor and the choice of Grubbs catalyst on the efficiency of the RCM reaction are critical factors for successful synthesis.[1][2]

Logical Workflow

The synthesis of substituted tetrahydroazepines via RCM can be conceptually broken down into two main stages: the synthesis of the acyclic diene precursor and the subsequent ring-closing metathesis reaction. The specific functionalities on the final product are introduced during the precursor synthesis.

Caption: General workflow for tetrahydroazepine synthesis via RCM.

Experimental Protocols

The following protocols are representative examples for the synthesis of the acyclic diene precursors and their subsequent ring-closing metathesis to form substituted 2,3,4,7-tetrahydro-1H-azepines.

Protocol 1: Synthesis of Acyclic Diene Precursor via Aza-Michael Addition

This protocol describes the synthesis of a diene precursor by the addition of an amine to an α,β-unsaturated ester.

Materials:

-

Allylamine

-

Methyl acrylate

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl acrylate (1.0 eq) in methanol, add allylamine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired acyclic diene precursor.

Protocol 2: Synthesis of Acyclic Diene Precursor via Reductive Amination

This protocol details the formation of a diene precursor through the reductive amination of an aldehyde with an amine.

Materials:

-

Aldehyde (e.g., 4-pentenal)

-

Allylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aldehyde (1.0 eq) and allylamine (1.1 eq) in dichloromethane.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Ring-Closing Metathesis for Tetrahydroazepine Synthesis

This protocol describes the general procedure for the cyclization of the acyclic diene precursor using a Grubbs catalyst.

Materials:

-

Acyclic diene precursor

-

Grubbs First Generation Catalyst or Grubbs Second Generation Catalyst

-

Anhydrous and degassed dichloromethane (DCM) or toluene

-

Silica gel

Procedure:

-

Dissolve the acyclic diene precursor in anhydrous and degassed dichloromethane or toluene (typically at a concentration of 0.01-0.05 M) under an inert atmosphere (e.g., argon or nitrogen).

-

Add the Grubbs catalyst (typically 1-5 mol%) to the solution.

-

Heat the reaction mixture to reflux (for DCM, ~40 °C; for toluene, ~110 °C) and stir for 2-24 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2,3,4,7-tetrahydro-1H-azepine derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted tetrahydroazepines via RCM, as described in the literature.[1][2]

Table 1: Synthesis of Acyclic Diene Precursors

| Entry | Amine | Electrophile/Aldehyde | Method | Product | Yield (%) |

| 1 | Allylamine | Methyl acrylate | Aza-Michael Addition | Methyl 3-(allylamino)propanoate | High |

| 2 | Allylamine | 4-Pentenal | Reductive Amination | N-allylpent-4-en-1-amine | Good |

| 3 | Benzylamine | Crotonaldehyde | Reductive Amination | N-benzylbut-2-en-1-amine | Good |

Note: Specific yields are dependent on the exact substrates and reaction conditions and should be optimized.

Table 2: Ring-Closing Metathesis of Acyclic Dienes to Form Tetrahydroazepines

| Entry | Diene Precursor | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) |

| 1 | Methyl 3-(N-allyl-N-but-3-enylamino)propanoate | Grubbs I (5) | DCM | 12 | Methyl 1,2,3,4-tetrahydro-1H-azepine-3-carboxylate | 85 |

| 2 | N-allyl-N-(pent-4-enyl)aniline | Grubbs II (2) | Toluene | 4 | 1-Phenyl-2,3,4,7-tetrahydro-1H-azepine | 92 |

| 3 | Diethyl 2,2-diallylmalonate | Grubbs II (1) | DCM | 2 | Diethyl 2,3,6,7-tetrahydro-1H-azepine-5,5-dicarboxylate | 95 |

Note: The data in these tables are representative and compiled from various sources. For specific applications, optimization of catalyst loading, solvent, temperature, and reaction time is recommended.

Mechanism of Ring-Closing Metathesis

The generally accepted mechanism for olefin metathesis, catalyzed by ruthenium alkylidene complexes (Grubbs catalysts), proceeds through a series of [2+2] cycloaddition and cycloreversion steps.

Caption: Simplified mechanism of Ring-Closing Metathesis.

The reaction is initiated by the coordination of one of the olefinic moieties of the diene to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion releases an alkene and generates a new ruthenium alkylidene species. This new catalyst then undergoes an intramolecular [2+2] cycloaddition with the second olefin of the substrate to form another metallacyclobutane. The final cycloreversion step releases the cyclic alkene product (the tetrahydroazepine) and regenerates a ruthenium alkylidene, which can re-enter the catalytic cycle. The release of a volatile byproduct, such as ethylene, often drives the reaction to completion.

Conclusion

Ring-Closing Metathesis provides a robust and efficient method for the synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines. The use of commercially available Grubbs catalysts allows for the cyclization of a variety of acyclic diene precursors under relatively mild conditions. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development for the construction of this important heterocyclic scaffold. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and purity.

References

Application Notes and Protocols for N-Boc Deprotection of Substituted Azepanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of N-tert-butyloxycarbonyl (N-Boc) protected substituted azepanes, a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. This document outlines standard protocols, discusses alternative methods for sensitive substrates, and presents quantitative data to aid in method selection and optimization.

Introduction

The azepane scaffold is a key structural motif in numerous biologically active compounds. The N-Boc protecting group is widely employed during the synthesis of substituted azepanes due to its stability under a broad range of reaction conditions and its relatively straightforward removal.[1] The choice of deprotection strategy is critical and depends on the nature of the substituents on the azepane ring and the presence of other sensitive functional groups. This document details the most common and effective methods for N-Boc deprotection of substituted azepanes.

The general mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[2]

Core Concepts and Challenges

Several challenges can arise during the N-Boc deprotection of substituted azepanes:

-

Incomplete or Sluggish Reactions: Steric hindrance from substituents on the azepane ring can slow down the deprotection reaction. In such cases, stronger acidic conditions or longer reaction times may be necessary.

-

Side Reactions: The tert-butyl cation generated during the reaction is an electrophile and can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups present on the substrate. The use of scavengers like anisole or triethylsilane can mitigate this issue.

-

Acid-Labile Functional Groups: The presence of other acid-sensitive groups (e.g., esters, acetals, silyl ethers) on the azepane scaffold necessitates the use of milder deprotection methods to avoid their cleavage.

Experimental Protocols

Below are detailed protocols for the most common methods of N-Boc deprotection of substituted azepanes.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and generally efficient method for N-Boc deprotection.

Materials:

-

N-Boc-substituted azepane

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-substituted azepane (1 equivalent) in anhydrous DCM (5-10 mL per mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-20 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.[3]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected azepane.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method is another robust option and is often used when TFA is not suitable.

Materials:

-

N-Boc-substituted azepane

-

4M HCl in 1,4-dioxane or Methanol

-

Diethyl ether

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-substituted azepane (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

-